3-Amino-3-(pyridin-3-yl)propanoic acid
Overview
Description
3-Amino-3-(pyridin-3-yl)propanoic acid is a compound with the molecular weight of 166.18 . It is also known by its IUPAC name, (3S)-3-amino-3-(3-pyridinyl)propanoic acid . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 3-Amino-3-(pyridin-3-yl)propanoic acid is1S/C8H10N2O2/c9-7(4-8(11)12)6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12)/t7-/m0/s1
. This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
3-Amino-3-(pyridin-3-yl)propanoic acid is a solid compound . The compound’s molecular weight is 166.18 .Relevant Papers One relevant paper discusses the synthesis of a new heterocyclic compound using a related compound as a starting material . This paper could provide valuable insights into the synthesis and potential applications of 3-Amino-3-(pyridin-3-yl)propanoic acid.
Scientific Research Applications
Synthesis of Drug Candidates : It's used as a key intermediate in the synthesis of the active pharmaceutical ingredient (API) (2R,3S)-2-amino-3-hydroxy-3-(pyridin-4-yl)-1-(pyrrolidin-1-yl)propan-1-one, a developmental drug candidate (Goldberg et al., 2015).
Platinum(II) Complexes for Anticancer Applications : It's used in trans-Pt(II) compounds with amine ligands for potential thermoactivated anticancer properties (Cabrera et al., 2019).
Synthesis of Pyrido[2,3-d]pyrimidines : This compound is involved in the synthesis of various heterocyclic compounds, including pyrido[2,3-d]pyrimidinones (Harutyunyan et al., 2015).
Crystal Structure Analysis : It's studied for its crystal structure and hydrogen bonding properties (Di, 2010).
Cyclizations in Chemical Synthesis : It's used in reactions leading to various cyclization products, showcasing its versatility in chemical synthesis (Chigorina et al., 2019).
Synthesis of Dabigatran Etexilate : It plays a role in the synthesis of Dabigatran Etexilate, an anticoagulant drug (Huansheng, 2013).
Radiopharmaceutical Applications : The compound is used in the synthesis of rhenium(I) and technetium(I) tricarbonyl complexes, which have potential in radiopharmaceutical applications (Makris et al., 2012).
Enzymatic Preparation of Amino Acids : It is used in the enzymatic preparation of (S)-amino acids, which are key intermediates in the synthesis of drugs (Chen et al., 2011).
Analysis of Metals in Samples : The compound aids in metal ion separation and determination in environmental and pharmaceutical samples (Belin & Gülaçar, 2005).
Synthesis of Pyridine Derivatives : It's used in the synthesis of various pyridine derivatives, showcasing its role in organic synthesis (Abu-Shanab et al., 1994).
properties
IUPAC Name |
3-amino-3-pyridin-3-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7(4-8(11)12)6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTCEJINJFHMLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50977819 | |
Record name | 3-Amino-3-(pyridin-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50977819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(pyridin-3-yl)propanoic acid | |
CAS RN |
62247-21-6 | |
Record name | 3-Amino-3-(pyridin-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50977819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-3-(pyridin-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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